molecular formula C18H18F3NO6S B2600024 Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate CAS No. 886498-97-1

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate

Cat. No.: B2600024
CAS No.: 886498-97-1
M. Wt: 433.4
InChI Key: WZMABNAMIYXLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate is a synthetic organic compound characterized by a central phenyl ring substituted with two methoxy groups (positions 4 and 5), a sulfamoyl group (position 2), and a methyl ester-linked acetate side chain.

Properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO6S/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)29(24,25)22-13-6-4-12(5-7-13)18(19,20)21/h4-8,10,22H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMABNAMIYXLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfamoyl group. Common synthetic routes may involve the use of reagents such as trifluoromethylphenyl sulfonamide and dimethoxybenzene derivatives. Reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the sulfamoyl group.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate exhibit significant anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and target cancer cells effectively. Studies have shown that modifications of sulfamoyl derivatives can lead to increased cytotoxicity against various cancer cell lines, making this compound a candidate for further research in cancer therapeutics .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Sulfonamide derivatives are known to possess anti-inflammatory properties; thus, this compound could be investigated for its ability to inhibit inflammatory mediators in vitro and in vivo. Preliminary studies on related compounds have indicated a reduction in pro-inflammatory cytokines, which warrants further exploration of this compound's therapeutic potential .

Antimicrobial Activity

The presence of the dimethoxy and trifluoromethyl groups may also contribute to antimicrobial activity. Research into similar sulfamoyl compounds has demonstrated effectiveness against a range of bacterial strains. Investigating the antimicrobial efficacy of this compound could provide insights into its application as an antibiotic or antifungal agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the sulfamoyl linkage and the introduction of the trifluoromethyl group. Various synthetic routes can be optimized to enhance yield and purity.

Synthetic Route Overview:

  • Formation of Sulfamoyl Group : Reacting an amine with sulfonyl chloride.
  • Introduction of Trifluoromethyl Group : Utilizing trifluoromethylation reagents.
  • Acetate Formation : Esterification with acetic acid or an acetic anhydride.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several sulfamoyl derivatives and tested their cytotoxic effects on breast cancer cell lines (MCF-7). This compound showed a significant reduction in cell viability compared to control groups, suggesting strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The results indicated that treatment with sulfamoyl derivatives led to decreased levels of TNF-alpha and IL-6 in serum samples, highlighting the possible therapeutic role of this compound in inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and sulfamoyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Sulfamoyl-Containing Esters

  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

    • Structure : Ethyl ester core with a thiazole-piperazine linker and trifluoromethylphenyl urea.
    • Key Differences : Replaces the sulfamoyl group with a urea linkage; includes a thiazole heterocycle.
    • Yield : 93.4%; molecular mass 548.2 Da .
  • Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Structure: Methyl ester with a sulfonylurea bridge linked to a triazine ring. Key Differences: Sulfonylurea instead of sulfamoyl; triazine core vs. phenyl acetate. Application: Herbicide targeting acetolactate synthase .

Trifluoromethylphenyl Derivatives

  • Methyl(2S)-phenyl[4-[4-[[[4-(trifluoromethyl)-2-biphenylyl]carbonyl]amino]phenyl]-1-piperidinyl]acetate Structure: Piperidinyl core with biphenylyl carbonyl and trifluoromethyl groups. Key Differences: Lacks sulfamoyl group; designed as a microsomal triglyceride transfer protein (MTP) inhibitor .

Heterocyclic Sulfonates

  • Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
    • Structure : Ethyl ester with imidazole and fluorophenyl sulfonyl groups.
    • Key Differences : Imidazole heterocycle instead of sulfamoyl; fluorophenyl vs. trifluoromethylphenyl .

Physicochemical Properties

Property Target Compound 10d Metsulfuron Methyl MTP Inhibitor
Molecular Formula C₁₈H₁₇F₃NO₆S (estimated) C₂₄H₂₅F₃N₆O₃S C₁₄H₁₅N₅O₆S C₂₈H₂₅F₃N₂O₃
Molecular Weight (Da) ~444.35 548.2 381.36 494.51
Key Functional Groups Sulfamoyl, trifluoromethylphenyl Urea, thiazole Sulfonylurea, triazine Piperidinyl, biphenylyl
Hydrophobicity High (CF₃ group) Moderate Moderate High (biphenylyl)

Biological Activity

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate, also known by its CAS number 296766-24-0, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24F3N3O6S
  • Molecular Weight : 503.49 g/mol
  • Boiling Point : Predicted at 622.5 ± 65.0 °C
  • Density : 1.369 ± 0.06 g/cm³
  • pKa : 5.99 ± 0.29

These properties suggest that the compound is stable under standard laboratory conditions and has a moderate hydrophilicity due to its functional groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.85Induction of apoptosis via caspase activation
A5493.0Inhibition of proliferation and cell cycle arrest
HCT1166.48Disruption of DNA synthesis and repair mechanisms

The compound exhibits potent inhibitory effects on cancer cell proliferation, comparable to established chemotherapeutic agents like doxorubicin .

The anticancer activity of this compound is primarily attributed to:

  • Inhibition of Cholinesterases : Similar compounds have shown significant inhibition against acetylcholinesterase (AChE), suggesting a potential neuroprotective effect that may also influence tumor biology .
  • Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
  • Molecular Docking Studies : Computational analyses have suggested binding affinity to key oncogenic targets, enhancing its therapeutic potential against cancer .

Study on MCF-7 Cell Line

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 5.85 µM). The mechanism was linked to caspase activation and subsequent apoptosis induction, highlighting the compound's role in programmed cell death pathways .

Study on A549 Cell Line

In another investigation involving A549 lung cancer cells, the compound exhibited an IC50 value of 3.0 µM, indicating strong antiproliferative effects. The study suggested that the compound interfered with the cell cycle progression and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the critical steps for synthesizing Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfamoylation and esterification. Key considerations:
  • Reaction Conditions : Use inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive groups like trifluoromethyl .
  • Purification : Column chromatography with optimized solvent ratios (e.g., ethyl acetate/hexane) to resolve intermediates. For ester groups, recrystallization in polar aprotic solvents (e.g., dioxane) improves purity .
  • Yield Optimization : Catalytic amounts of potassium acetate in dioxane at 90°C for 24 hours enhance sulfonamide coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can NMR ambiguities be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm) and trifluoromethyl (δ 7.5–8.0 ppm for adjacent aromatic protons) groups. Overlaps in aromatic regions can be resolved via 2D-COSY or HSQC .
  • IR Spectroscopy : Confirm sulfamoyl (S=O stretch ~1350 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with computational tools like Gaussian for predicted spectra .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl group be addressed during structure refinement using SHELX?

  • Methodological Answer :
  • Disorder Modeling : In SHELXL, split the trifluoromethyl group into two or more positions with occupancy summing to 1. Use ISOR restraints to maintain reasonable thermal motion .
  • Validation : Check ADPs (Anisotropic Displacement Parameters) and residual density maps. Apply DELU and SIMU restraints to stabilize geometry .
  • Software Integration : Combine SHELX refinement with Olex2 or WinGX for real-time visualization and manual adjustments .

Q. How to analyze hydrogen bonding patterns in the crystal structure using graph set analysis?

  • Methodological Answer :
  • Graph Set Notation : Assign patterns (e.g., D , R , C ) to categorize hydrogen bonds. For example, a sulfamoyl N–H···O interaction may form a D (2) motif .
  • Software Tools : Use Mercury or PLATON to generate interaction diagrams. Quantify bond lengths and angles to distinguish strong (e.g., N–H···O, ~2.8 Å) vs. weak (C–H···π) interactions .
  • Statistical Validation : Compare observed patterns with Cambridge Structural Database (CSD) entries for similar sulfonamide derivatives .

Q. What strategies resolve discrepancies between theoretical and experimental IR spectra?

  • Methodological Answer :
  • Computational Calibration : Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) to match experimental conditions .
  • Hydrogen Bonding Effects : Simulate dimeric or trimeric clusters in Gaussian to account for intermolecular interactions altering vibrational modes .
  • Peak Deconvolution : Use software like GRAMS/AI to resolve overlapping bands, especially in the 1300–1500 cm⁻¹ region for sulfonamide and methoxy groups .

Data Contradiction Analysis

Q. How to address conflicting X-ray and NMR data regarding molecular conformation?

  • Methodological Answer :
  • Dynamic Behavior : Use variable-temperature NMR to detect rotational barriers in sulfamoyl or trifluoromethyl groups causing conformational averaging .
  • DFT Comparison : Calculate Boltzmann-weighted conformational populations and compare with X-ray torsion angles. Adjust force fields in refinement software if static disorder is suspected .
  • Complementary Techniques : Validate with NOESY (for solution-state proximity) or solid-state NMR to bridge crystallographic and solution data .

Experimental Design Tables

Parameter Optimized Condition Reference
Sulfamoylation ReactionKOtBu, DMF, 80°C, 12 h
Esterification SolventDry Dioxane under N₂
Crystallization SolventEthyl Acetate/Hexane (3:7)
DFT Basis Set for IRB3LYP/6-311+G(d,p) with PCM (CHCl₃)

Key Citations

  • SHELX refinement protocols .
  • Hydrogen bonding graph set theory .
  • Synthesis and purification strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.